![molecular formula C20H25N3O2 B14412525 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 81528-05-4](/img/structure/B14412525.png)
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core substituted with methyl and octyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This reaction is facilitated by the use of commercially available anilines, which allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction conditions often include the use of a neutral catalyst such as trityl chloride (TrCl) in chloroform under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of multi-component reactions and the use of commercially available reagents suggest that scalable synthesis is feasible. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has also been explored for the synthesis of functionalized pyrimidoquinolines .
化学反应分析
Types of Reactions
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and octyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
科学研究应用
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as electronic or photonic materials.
作用机制
The mechanism of action of 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 1,3-Dimethyl-5-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 3-Methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Uniqueness
3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications, such as in the development of new therapeutic agents or advanced materials.
属性
CAS 编号 |
81528-05-4 |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
3-methyl-10-octylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C20H25N3O2/c1-3-4-5-6-7-10-13-23-17-12-9-8-11-15(17)14-16-18(23)21-20(25)22(2)19(16)24/h8-9,11-12,14H,3-7,10,13H2,1-2H3 |
InChI 键 |
JQHGCGIOEQNUAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


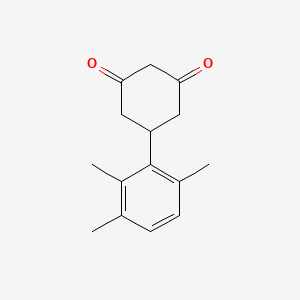
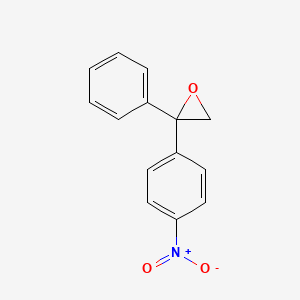
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
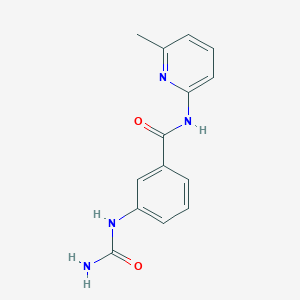
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
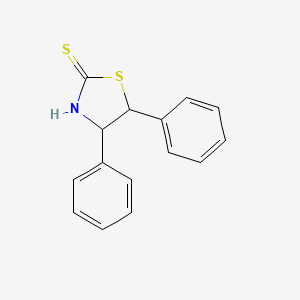
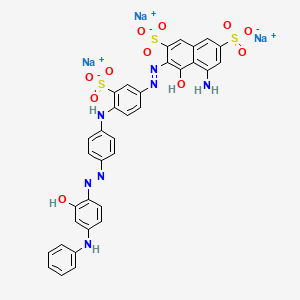
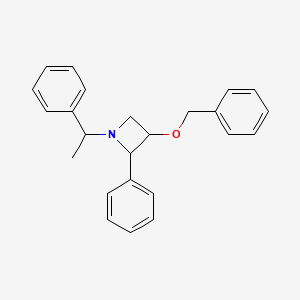
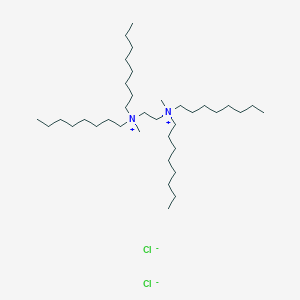
![(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid](/img/structure/B14412489.png)
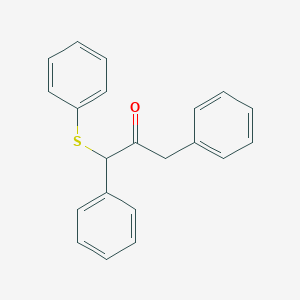
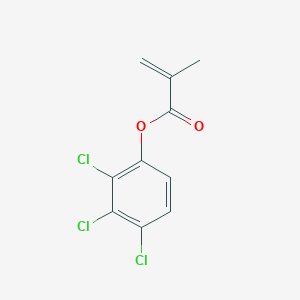
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
